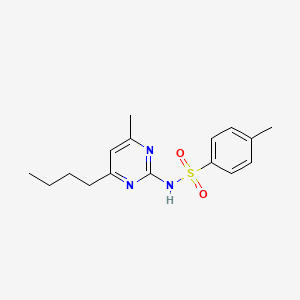

N-(4-Butyl-6-methyl-2-pyrimidinyl)-P-toluenesulfonamide

Description

N-(4-Butyl-6-methyl-2-pyrimidinyl)-P-toluenesulfonamide is a sulfonamide derivative featuring a pyrimidinyl core substituted with a butyl group at position 4 and a methyl group at position 6, linked to a p-toluenesulfonamide moiety.

Properties

CAS No. |

93150-28-8 |

|---|---|

Molecular Formula |

C16H21N3O2S |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-(4-butyl-6-methylpyrimidin-2-yl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C16H21N3O2S/c1-4-5-6-14-11-13(3)17-16(18-14)19-22(20,21)15-9-7-12(2)8-10-15/h7-11H,4-6H2,1-3H3,(H,17,18,19) |

InChI Key |

HCJLBQXPBQNLOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=NC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butyl-6-methyl-2-pyrimidinyl)-P-toluenesulfonamide typically involves the reaction of 4-butyl-6-methyl-2-pyrimidinamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butyl-6-methyl-2-pyrimidinyl)-P-toluenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Butyl-6-methyl-2-pyrimidinyl)-P-toluenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Butyl-6-methyl-2-pyrimidinyl)-P-toluenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Key Structural Differences :

- N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)-4-methylbenzenesulphonamide (CAS 26868-32-6): Features an anthraquinone core with bromo and amino substituents, resulting in a higher molecular weight (471.33 g/mol) and extended aromatic system compared to the pyrimidinyl-based target compound .

- 4-tert-butyl-N-[6-(4-methoxy-2-butynyloxy)-5-(p-tolyl)-4-pyrimidinyl]-benzene sulfonamide (CAS 346672-43-3) : Shares a pyrimidinyl backbone but substitutes tert-butyl, methoxy-butynyloxy, and p-tolyl groups, which may enhance steric bulk and alter electronic properties relative to the target’s simpler butyl and methyl groups .

Physicochemical Properties

Biological Activity

N-(4-Butyl-6-methyl-2-pyrimidinyl)-P-toluenesulfonamide, with the CAS number 93150-28-8, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . This compound features a pyrimidine ring substituted with a butyl and a methyl group, along with a toluenesulfonamide moiety. The structural representation is as follows:

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The mechanism of action typically involves inhibition of bacterial folic acid synthesis by targeting the enzyme dihydropteroate synthase. This inhibition is crucial in the treatment of various bacterial infections.

Table 1: Antimicrobial Activity Data

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 8 µg/mL |

| Candida albicans | 64 µg/mL |

This table summarizes the MIC values for various microorganisms tested against this compound, demonstrating its potential as an antimicrobial agent.

Antiparasitic Activity

In addition to its antibacterial effects, this compound has been evaluated for antiparasitic activity. A study demonstrated that derivatives of pyrimidine compounds exhibited activity against Plasmodium falciparum, the causative agent of malaria.

Case Study: Antimalarial Activity

A recent investigation assessed the efficacy of various pyrimidine derivatives, including this compound, against chloroquine-resistant strains of Plasmodium falciparum. The results indicated an IC50 value of approximately 10 µM, suggesting moderate activity.

The biological activity of this compound can be attributed to its structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial growth. By mimicking PABA, this compound effectively inhibits folate synthesis pathways in bacteria and certain protozoa.

Computational Studies

Recent computational studies have employed molecular docking techniques to explore the binding interactions of this compound with target enzymes involved in bacterial folate metabolism. These studies have provided insights into the compound's affinity and specificity towards dihydropteroate synthase.

Table 2: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Dihydropteroate Synthase | -9.5 |

| Dihydropteroate Hydrolase | -8.3 |

This table presents the binding affinities of this compound with key enzymes, indicating strong interactions that support its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.